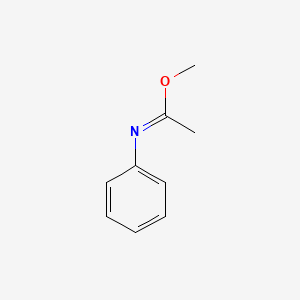![molecular formula C15H14O2S B14699424 Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- CAS No. 17530-89-1](/img/structure/B14699424.png)
Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-: is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a phenyl ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 2-[(4-methylphenyl)thio]-1-phenylethanone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Ethanone, 2-[(4-methylphenyl)sulfonyl]-1-phenyl-.
Reduction: Ethanone, 2-[(4-methylphenyl)thio]-1-phenyl-.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to the observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways .
Comparison with Similar Compounds
- Ethanone, 2-[(4-methylphenyl)thio]-1-phenyl-.
- Ethanone, 2-[(4-methylphenyl)sulfonyl]-1-phenyl-.
- Ethanone, 2-[(4-methylphenyl)oxy]-1-phenyl-.
Comparison: Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfide and sulfone analogs . The sulfinyl group allows for reversible redox reactions, making it a versatile intermediate in organic synthesis. Additionally, the sulfinyl compound exhibits different biological activities compared to its analogs, highlighting its potential as a lead compound in drug discovery .
Properties
CAS No. |
17530-89-1 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfinyl-1-phenylethanone |
InChI |
InChI=1S/C15H14O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
JQIQTCZCJCVZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
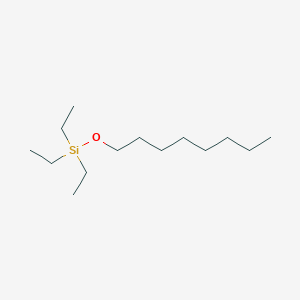
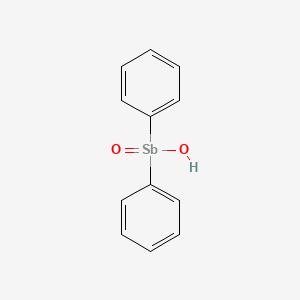
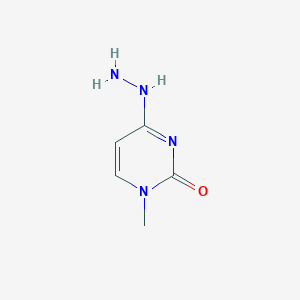
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)

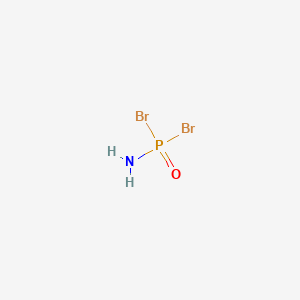
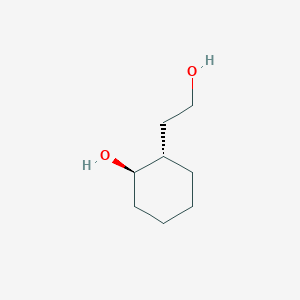
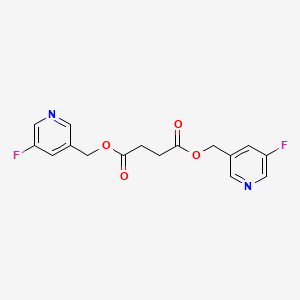
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
